Dibenzofuran-2-yl thiophene-2-sulfonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

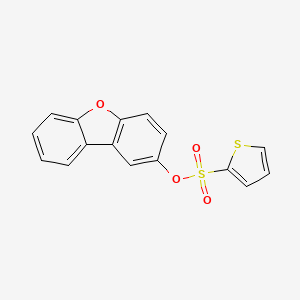

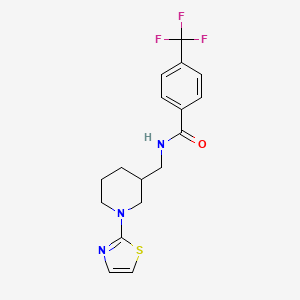

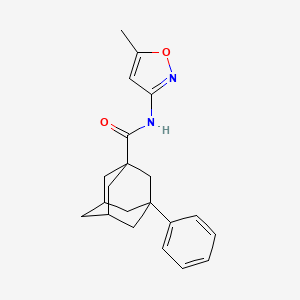

Dibenzofuran-2-yl thiophene-2-sulfonate (DBTS) is a chemical compound with a complex molecular structure. It is composed of dibenzofuran and thiophene, two important heterocyclic compounds .

Molecular Structure Analysis

The molecular formula of DBTS is C16H10O4S2, and it has a molecular weight of 330.37. It contains dibenzofuran, a heterocyclic compound with two benzene rings fused to a central furan ring , and thiophene, a five-membered ring with one sulfur atom .Chemical Reactions Analysis

Dibenzofuran and thiophene, the components of DBTS, undergo various chemical reactions. Dibenzofuran is thermally robust and undergoes electrophilic reactions such as halogenation and Friedel-Crafts reactions . Thiophene derivatives also undergo a variety of reactions, including condensation reactions .科学的研究の応用

Ocular Hypotensive Activity

Derivatives of benzo[b]thiophene-2-sulfonamide, closely related to the chemical structure , have been prepared to explore their potential as topically active inhibitors of ocular carbonic anhydrase for the treatment of glaucoma. Compounds such as 6-hydroxybenzo[b]thiophene-2-sulfonamide and its acetate ester have shown significant ocular hypotensive effects, marking them as potent agents in this class for clinical evaluation (S. Graham et al., 1989).

Antioxidant Properties

The antioxidant profile of 2,3-dihydrobenzo[b]furan-5-ol and its analogs, including sulfur derivatives, was explored to understand their redox properties and capacity to inhibit lipid peroxidation. These studies provide insights into the potential therapeutic applications of these compounds as antioxidants (J. Malmström et al., 2001).

Environmental Applications

The microbial oxidation of dibenzothiophene by Sulfolobus acidocaldarius, which results in the release of sulfate ions, highlights the potential of using microorganisms for the bioremediation of thiophene compounds present in oil refinery wastewater, coal, and crude oil (F. Kargı & J. M. Robinson, 1984).

Catalysis and Green Chemistry

The synthesis and use of water-soluble sulfonated dibenzofuran-based phosphine ligands for palladium-catalyzed aqueous phase Heck and Suzuki reactions, as well as rhodium-catalyzed two-phase hydroformylation of propene, demonstrate the compound's utility in promoting green and sustainable chemical processes (A. S. Gelpke et al., 1999).

特性

IUPAC Name |

dibenzofuran-2-yl thiophene-2-sulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O4S2/c17-22(18,16-6-3-9-21-16)20-11-7-8-15-13(10-11)12-4-1-2-5-14(12)19-15/h1-10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSFPONPCFUSCLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)OS(=O)(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dibenzofuran-2-yl thiophene-2-sulfonate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(Cyclopropylmethyl)-2-[[4-methoxy-2-(trifluoromethyl)phenoxy]methyl]aziridine](/img/structure/B2540782.png)

![3-Aminopyrazolo[1,5-a]pyridine-5-carboxylic acid;hydrochloride](/img/structure/B2540799.png)

![4-benzoyl-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2540800.png)

![N-cyano-3-ethyl-N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]aniline](/img/structure/B2540805.png)